1-(1-Benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)ethan-1-one
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Overview
Description
1-(1-Benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)ethan-1-one is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by a pyrrolo[3,2-c]pyridine core, which is a fused bicyclic system containing both pyrrole and pyridine rings. The presence of a benzyl group and a chloro substituent further enhances its chemical reactivity and biological activity .
Preparation Methods
The synthesis of 1-(1-Benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)ethan-1-one typically involves multi-step synthetic routesThe reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
1-(1-Benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The chloro substituent can be replaced by nucleophiles like amines or thiols under suitable conditions, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures to optimize reaction rates and yields .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits inhibitory activity against certain enzymes and receptors, making it a candidate for drug development.
Medicine: Preliminary studies suggest its potential use in cancer therapy due to its ability to inhibit tumor cell proliferation.
Industry: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 1-(1-Benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)ethan-1-one exerts its effects involves the interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. By binding to these receptors, the compound can block downstream signaling pathways, leading to reduced cell growth and induced apoptosis in cancer cells .
Comparison with Similar Compounds
When compared to other similar compounds, such as 1H-pyrrolo[2,3-b]pyridine derivatives, 1-(1-Benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)ethan-1-one stands out due to its unique substitution pattern and enhanced biological activity. Similar compounds include:
1H-pyrrolo[2,3-b]pyridine derivatives: Known for their FGFR inhibitory activity.
1H-pyrazolo[3,4-b]pyridines: Exhibiting diverse biological activities, including anticancer and anti-inflammatory properties.
Properties
CAS No. |
106689-63-8 |
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Molecular Formula |
C16H13ClN2O |
Molecular Weight |
284.74 g/mol |
IUPAC Name |
1-(1-benzyl-4-chloropyrrolo[3,2-c]pyridin-2-yl)ethanone |
InChI |
InChI=1S/C16H13ClN2O/c1-11(20)15-9-13-14(7-8-18-16(13)17)19(15)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
InChI Key |
KETHROPSTHFXHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(N1CC3=CC=CC=C3)C=CN=C2Cl |
Origin of Product |
United States |
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